2-Ethoxyquinolin-5-amine: Technical Guide to Synthesis, Properties, and Applications
2-Ethoxyquinolin-5-amine: Technical Guide to Synthesis, Properties, and Applications
This guide provides an in-depth technical analysis of 2-ethoxyquinolin-5-amine , a specialized heterocyclic building block used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
Executive Summary
2-Ethoxyquinolin-5-amine (also known as 5-amino-2-ethoxyquinoline) is a bifunctional quinoline derivative characterized by an electron-donating primary amine at the C5 position and an ethoxy ether linkage at the C2 position. It serves as a critical pharmacophore in the development of Selective Glucocorticoid Receptor Agonists (SEGRAs) and Tyrosine Kinase Inhibitors (TKIs) . Unlike its 2-chloro analogs, the 2-ethoxy group provides unique lipophilic properties and metabolic stability, making it a preferred scaffold for optimizing drug-receptor interactions in hydrophobic pockets.
Chemical Identity & Physical Properties
The compound exists typically as a viscous light yellow oil or low-melting solid, depending on purity and crystallization solvents. It exhibits dual basicity due to the quinoline nitrogen (N1) and the exocyclic amine (N-C5).
Table 1: Physicochemical Specifications
| Property | Data | Note |
| IUPAC Name | 2-ethoxyquinolin-5-amine | |
| CAS Number | 611231-09-5 | Associated with 5-amino-2-ethoxyquinoline |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| Appearance | Light yellow oil / Solid | May darken upon oxidation |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water |
| pKa (Predicted) | ~4.5 (Quinoline N), ~3.8 (Aniline N) | N1 is the primary protonation site |
| LogP (Predicted) | 2.3 - 2.6 | Moderate lipophilicity |
Synthetic Pathways & Experimental Protocols
The synthesis of 2-ethoxyquinolin-5-amine is generally achieved through a two-step sequence starting from commercially available 2-chloro-5-nitroquinoline . This route ensures regioselectivity and high yields.
Figure 1: Synthetic Workflow (DOT Visualization)
Caption: Two-step synthesis via SnAr displacement followed by nitro reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Ethoxy-5-nitroquinoline
This step utilizes a Nucleophilic Aromatic Substitution (SnAr).[1] The nitro group at C5 activates the C2-chlorine towards nucleophilic attack by the ethoxide ion.
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Reagents: Sodium metal (2.3 g, 0.1 mol), Absolute Ethanol (100 mL), 2-Chloro-5-nitroquinoline (20.8 g, 0.1 mol).
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Procedure:
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Dissolve sodium metal in absolute ethanol to generate a fresh sodium ethoxide solution.
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Add 2-Chloro-5-nitroquinoline portion-wise to the solution.
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Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting chloride.
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Cool to room temperature and pour into ice water (500 mL).
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Filter the resulting precipitate, wash with cold water, and dry.
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Yield: Typically 85–95%.
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Purification: Recrystallization from ethanol if necessary.[1]
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Step 2: Reduction to 2-Ethoxyquinolin-5-amine
Catalytic hydrogenation is preferred over iron/acid reduction to prevent hydrolysis of the ethoxy ether linkage.
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Reagents: 2-Ethoxy-5-nitroquinoline (860 mg, 3.9 mmol), 10% Pd/C (235 mg), Ethyl Acetate (25 mL).[2]
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Procedure:
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Dissolve the nitro intermediate in ethyl acetate in a hydrogenation flask.
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Add the Pd/C catalyst carefully (under inert atmosphere if possible).
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Stir under a hydrogen atmosphere (balloon pressure or 1 atm) at room temperature for 4.5 hours.
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Filter the mixture through a Celite pad to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Result: The product is obtained as a light yellow oil (approx. 720 mg).[2]
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Characterization (1H NMR, CDCl3): δ 1.45 (t, 3H, -CH3), 4.5 (q, 2H, -OCH2-), 6.65 (aromatic region).
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Reactivity Profile & Mechanism
Understanding the electronic distribution is vital for derivatization.
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Nucleophilic Center (C5-NH2): The primary amine is the most reactive site for electrophilic attacks (acylation, alkylation, sulfonylation). It is less basic than a standard aniline due to the electron-withdrawing nature of the quinoline ring, but sufficiently nucleophilic for amide coupling.
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Electrophilic Potential (C2-OEt): The ethoxy group is generally stable but can act as a leaving group under strong acidic conditions (forming 2-quinolone) or extreme nucleophilic displacement, though it is far more resistant than the 2-chloro precursor.
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Ring Nitrogen (N1): Acts as a hydrogen bond acceptor. Protonation here significantly changes the electronics of the ring, often deactivating the C5-amine.
Figure 2: Reactivity Logic Map (DOT)
Caption: Functional group reactivity map guiding synthetic modifications.
Applications in Drug Discovery
Selective Glucocorticoid Receptor Agonists (SEGRAs)
The 2-ethoxyquinolin-5-amine scaffold is a documented intermediate in the synthesis of dissociated glucocorticoids. These molecules aim to separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation).
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Mechanism: The 5-amine forms an amide bond with complex chiral side chains (e.g., trifluoromethyl-epoxides).
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Role of Ethoxy Group: The C2-ethoxy group occupies a specific hydrophobic pocket in the Glucocorticoid Receptor (GR) Ligand Binding Domain (LBD), improving binding affinity compared to the methoxy or hydroxy analogs.
Kinase Inhibition
Quinoline-5-amines are bioisosteres for other bicyclic systems in kinase inhibitors (e.g., EGFR, HER2). The ethoxy group provides steric bulk that can improve selectivity profiles against homologous kinases.
Safety & Handling
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Hazards: Like many aminoquinolines, this compound should be treated as potentially toxic and irritating.
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Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.
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Inhalation: Avoid dust/mist. Use in a fume hood.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (darkening) upon air exposure.
References
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Synthesis of 2-Amino-5-ethoxyquinoline derivatives. United States Patent 6,897,224. "Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors." (2005).
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Nucleophilic Substitution of 2-Chloroquinolines. BenchChem Protocols. "Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis" (Analogous chemistry).
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General Quinoline Chemistry. PubChem Compound Summary. "2-Ethoxyquinoline" (Core scaffold properties).
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Related Glucocorticoid Receptor Modulators. European Patent EP1492771B1. "Chinolin- und isochinolin-derivate."
